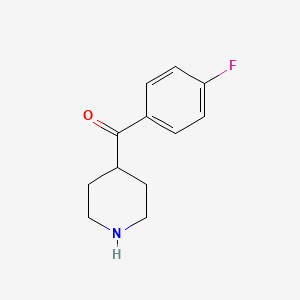

4-(4-Fluorobenzoyl)piperidine

Description

Contextual Relevance of Piperidine (B6355638) Core Structures in Chemical Research

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govencyclopedia.pub Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as improved solubility and the ability to form key interactions with biological targets. thieme-connect.com The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity to receptors and enzymes. thieme-connect.comacs.org This structural versatility has led to the incorporation of the piperidine core into a vast number of pharmaceuticals across various therapeutic areas, including anticancer agents, treatments for Alzheimer's disease, and antipsychotics. encyclopedia.pub

Importance of the 4-Fluorobenzoyl Moiety in Chemical Design

The 4-fluorobenzoyl group is another critical component in modern drug design. The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's properties. researchgate.net Fluorine's high electronegativity can influence the acidity of nearby functional groups and create favorable electrostatic interactions with biological targets. researchgate.net Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.net The benzoyl portion of the moiety provides a rigid linker and a carbonyl group that can participate in hydrogen bonding, further contributing to target engagement. mdpi.com

Position of 4-(4-Fluorobenzoyl)piperidine (B1333394) as a Synthetic Intermediate and Scaffold in Advanced Chemical Synthesis

This compound serves as a important building block in the synthesis of more complex molecules. chemimpex.comlookchem.com Its structure combines the advantageous features of both the piperidine core and the 4-fluorobenzoyl moiety. This compound is frequently used as a starting material or key intermediate in multi-step synthetic sequences. mdpi.com For instance, the piperidine nitrogen can be readily functionalized through reactions like N-alkylation or acylation, allowing for the attachment of various other molecular fragments. mdpi.com This modularity makes this compound a versatile scaffold for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. chemimpex.com A notable application is its use in the synthesis of ketanserin, a drug used for treating hypertension.

Emerging Research Domains Involving this compound Derivatives

The versatile nature of the this compound scaffold has led to its exploration in a variety of cutting-edge research areas. Its derivatives are being investigated for a range of biological activities. ontosight.ai Key domains of research include:

Neuroscience: Derivatives have shown significant binding affinities for serotonin (B10506) and dopamine (B1211576) receptors, making them promising candidates for the development of novel treatments for psychiatric and neurological disorders, including schizophrenia and depression. mdpi.comnih.gov

Cardiovascular Disease: The scaffold is utilized in the development of antiarrhythmic drugs and antagonists for α1-adrenoceptors and S2-receptors, which are important targets in the management of circulatory diseases. lookchem.com

Oncology: The benzoylpiperidine fragment is being explored in the design of new anti-cancer agents. mdpi.com

Inflammatory Diseases: The compound is a valuable intermediate in the synthesis of drugs aimed at reducing inflammation, with potential applications in conditions like arthritis. chemimpex.com

Infectious Diseases: Research has extended to the development of agents targeting Mycobacterium tuberculosis and various parasites. mdpi.comresearchgate.net

Enzyme Inhibition: Derivatives are being studied as inhibitors of various enzymes, such as tyrosinase, which is implicated in skin pigmentation and melanoma. researchgate.net

The ongoing research into this compound and its derivatives highlights the compound's significant potential in the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERUOJGWHYBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347223 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-57-7 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZOYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Classical and Established Synthetic Pathways to 4-(4-Fluorobenzoyl)piperidine (B1333394)

Established methods for synthesizing this compound often rely on multi-step sequences that utilize well-understood, classical chemical reactions. These pathways, while effective, typically involve several discrete steps of reaction, work-up, and purification.

Multi-step Synthesis Routes

One common and established route involves the hydrolysis of an N-protected precursor. For instance, 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381) can be deprotected under acidic conditions. Refluxing the acetylated compound with hydrochloric acid removes the acetyl group, yielding the desired this compound, which is often isolated as its hydrochloride salt prepchem.com.

Another established pathway begins with a different piperidine (B6355638) precursor, such as 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. This method involves a catalytic hydrogenation step. The tetrahydropyridine (B1245486) derivative is treated with hydrogen gas over a palladium hydroxide (B78521) catalyst (Pd(OH)₂) to simultaneously reduce the double bond within the piperidine ring and remove the N-benzyl protecting group. This process, known as hydrogenolysis, directly yields 4-(4-fluorophenyl)piperidine (B1272349) chemicalbook.com. The final benzoyl group is typically introduced via acylation.

| Route | Starting Material | Key Reagents/Conditions | Intermediate/Final Product |

|---|---|---|---|

| Hydrolysis | 1-acetyl-4-(4-fluorobenzoyl)piperidine | 6N HCl, Reflux | This compound hydrochloride |

| Hydrogenation/Hydrogenolysis | 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | H₂, Pd(OH)₂ on Carbon | 4-(4-Fluorophenyl)piperidine |

Precursor Chemical Reactions

The synthesis of the core benzoylpiperidine structure often starts from commercially available and simpler precursors like isonipecotic acid. A typical sequence involves first protecting the piperidine nitrogen, for example, through N-acetylation with acetic anhydride. The carboxylic acid group is then converted into a more reactive form, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). This activated intermediate subsequently undergoes a Friedel-Crafts acylation with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the ketone, yielding an N-acetylated version of the target compound nih.gov.

An alternative approach for ketone synthesis is the Weinreb–Nahm ketone synthesis. This method utilizes a precursor known as a Weinreb amide, such as 1-tBu-N-methoxy-N-methylpiperidine-4-carboxamide. This precursor reacts with an organometallic reagent, like 4-fluorophenylmagnesium bromide (a Grignard reagent), to form the desired ketone in a controlled manner that avoids over-addition, a common issue with more reactive carbonyl precursors nih.gov.

| Method | Key Precursor | Key Transformation | Reagents |

|---|---|---|---|

| Friedel-Crafts Acylation | N-acetyl isonipecotic acid | Acid chloride formation followed by acylation | 1. SOCl₂ 2. Fluorobenzene, AlCl₃ |

| Weinreb–Nahm Synthesis | Weinreb amide of piperidine-4-carboxylic acid | Reaction with an organometallic reagent | 4-Fluorophenylmagnesium bromide |

Modern Advancements in this compound Synthesis

Recent progress in synthetic chemistry has introduced more efficient, controlled, and environmentally conscious methods applicable to the synthesis of this compound and related structures. These advancements focus on catalysis, reaction optimization, and novel process technologies.

Catalytic Approaches and Reaction Optimization

Modern organic synthesis heavily relies on catalytic methods to improve efficiency and selectivity. For the construction of substituted piperidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki protocol, are highly effective for forming carbon-carbon bonds. This approach can be used to couple a piperidine-derived boronic acid or ester with an aryl halide, providing a versatile route to 4-aryl piperidines organic-chemistry.org.

Organo-catalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For instance, piperidine itself can act as an effective organo-base catalyst in multi-component reactions to assemble complex heterocyclic structures like polyfunctionalized 1,4-dihydropyridines under ambient conditions researchgate.net. Such strategies offer high atom economy and operational simplicity.

Reaction optimization is crucial for maximizing yield and minimizing byproducts. Studies often focus on systematically varying parameters such as the choice of catalyst, solvent, temperature, and reaction time to find the most efficient conditions scielo.br. For example, the optimization of a multi-component reaction for piperidine synthesis might involve screening various catalysts and solvents to identify the combination that provides the highest product yield in the shortest time researchgate.netresearchgate.net.

| Approach | Description | Example Application |

|---|---|---|

| Palladium-Catalyzed Coupling | Formation of C-C bonds using a palladium catalyst. | Suzuki coupling to synthesize 4-aryl piperidines organic-chemistry.org. |

| Organo-catalysis | Use of small organic molecules to catalyze reactions. | Piperidine-catalyzed four-component synthesis of dihydropyridines researchgate.net. |

| Asymmetric Catalysis | Enantioselective synthesis using chiral phosphine (B1218219) catalysts. | [4+2] annulation of imines with allenes to form chiral piperidines nih.gov. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances unibo.it. In the context of piperidine synthesis, this involves several key considerations. A primary focus is the replacement of hazardous solvents. Classical syntheses often employed chlorinated solvents like dichloromethane (B109758) or aromatic hydrocarbons like benzene (B151609) scielo.br. Modern approaches favor greener alternatives such as ethanol, acetonitrile (B52724), or even water, which are less toxic and have a smaller environmental footprint researchgate.netscielo.brresearchgate.net.

Another green principle is maximizing atom economy, often achieved through multi-component reactions where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste researchgate.net. Furthermore, there is a trend towards using safer and more sustainable reagents. For example, in solid-phase peptide synthesis, which involves iterative chemical steps, research has explored replacing piperidine with alternatives like 4-methylpiperidine (B120128) to navigate regulatory controls and potentially reduce toxicity peptide.comscielo.org.mx.

| Green Chemistry Principle | Traditional Approach | Modern (Green) Approach |

|---|---|---|

| Solvent Choice | Benzene, Dichloromethane scielo.br | Ethanol, Acetonitrile, Water researchgate.netresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups and waste | One-pot, multi-component reactions researchgate.net |

| Catalysis | Stoichiometric reagents (e.g., Lewis acids) | Catalytic amounts of reusable or low-toxicity catalysts |

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing nih.gov. This technology provides superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially when handling hazardous intermediates vapourtec.comresearchgate.net.

For multi-step syntheses, flow chemistry enables the "telescoping" of reactions, where multiple synthetic steps are linked into one continuous sequence without the need for manual work-up or purification of intermediates syrris.jprsc.org. A hypothetical flow synthesis of this compound could involve pumping starting materials through packed columns containing immobilized reagents and catalysts. For example, a precursor could first pass through a catalyst bed for a coupling reaction, followed by an in-line scavenger column to remove excess reagents, and then directly into a second reactor for a subsequent transformation. This automated approach drastically reduces synthesis time and improves process efficiency and reproducibility syrris.jprsc.org.

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Type | Discrete, sequential steps in a flask | Continuous stream through a reactor |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform vapourtec.com |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes at any given time researchgate.net |

| Automation & Scalability | Difficult to automate; scaling up can be problematic | Easily automated; scaled by running longer ("scaling out") durham.ac.uk |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in a variety of pharmacologically active compounds. The versatility of this scaffold lies in the two principal reactive sites it possesses: the secondary amine of the piperidine ring and the carbonyl group of the 4-fluorobenzoyl moiety. These sites allow for extensive derivatization and functionalization, enabling the synthesis of a vast library of analogues with diverse biological activities. Strategic manipulation of these functional groups is key to modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The following sections detail the primary strategies employed for the chemical modification of this important scaffold.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. N-substitution is the most common modification, pivotal in the synthesis of numerous antipsychotic drugs of the butyrophenone (B1668137) class.

N-Alkylation: This is a fundamental transformation, typically achieved by reacting the piperidine nitrogen with an appropriate alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrogen halide formed during the reaction. This reaction is a cornerstone in the synthesis of compounds like Haloperidol, where this compound is alkylated with 4-chloro-1-(4-chlorophenyl)butan-1-one.

Reductive Amination: An alternative to direct alkylation involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding N-substituted product. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN).

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate and a palladium or copper catalyst.

Table 1: Examples of N-Substitution Reactions

| Reactant/Reagent | Reaction Type | Product Class |

| 4-Chloro-γ-chlorobutyrophenone | N-Alkylation | Butyrophenone antipsychotics |

| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | N-Benzylpiperidine derivatives |

| 4-Bromonitrobenzene, Pd Catalyst | N-Arylation | N-Arylpiperidine derivatives |

Modifications of the Benzoyl Group

The carbonyl group of the 4-fluorobenzoyl moiety offers a second major point for structural diversification. Its electrophilic carbon and lone pair-bearing oxygen atom allow for a range of chemical transformations.

Reduction to Alcohol: The most common modification is the reduction of the ketone to a secondary alcohol, yielding a (4-fluorophenyl)(piperidin-4-yl)methanol (B1309520) core. This transformation creates a new chiral center and introduces a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl carbon results in the formation of tertiary alcohols. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups, significantly increasing molecular complexity.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene. By reacting the scaffold with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, enabling the synthesis of vinyl derivatives.

Reductive Amination: The ketone can also undergo reductive amination by reacting with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent to form a new amine at this position.

Table 2: Examples of Benzoyl Group Modifications

| Reactant/Reagent | Reaction Type | Resulting Functional Group |

| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | Tertiary Alcohol |

| Methyltriphenylphosphonium Bromide | Wittig Reaction | Alkene (Exocyclic Methylene) |

| Ammonia, NaBH₃CN | Reductive Amination | Primary Amine |

Chiral Synthesis and Stereochemical Control in Analog Generation

The reduction of the prochiral ketone in the 4-fluorobenzoyl group to a secondary alcohol creates a stereocenter. Controlling the stereochemistry at this newly formed center is often critical for biological activity, as different enantiomers can have distinct pharmacological profiles.

Asymmetric Reduction: Stereoselective reduction can be achieved using chiral reducing agents or catalysts. Common methods include the use of chiral borane (B79455) reagents, such as (-)-DIP-Chloride, or catalytic asymmetric hydrogenation using transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP). These methods can produce the desired enantiomer of the resulting alcohol in high enantiomeric excess.

Chiral Resolution: An alternative approach involves the non-stereoselective synthesis of the racemic alcohol, followed by the separation of the enantiomers. This can be accomplished through classical resolution, which involves forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization. Chiral chromatography is another widely used technique for separating enantiomers on a preparative scale.

Retrosynthetic Analysis for Complex this compound Analogues

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For complex analogues derived from this compound, the analysis reveals key disconnections and strategic bond formations.

A common retrosynthetic strategy for a complex target molecule, such as an N-substituted (4-fluorophenyl)(piperidin-4-yl)methanol derivative, involves two primary disconnections:

C-N Bond Disconnection: The bond between the piperidine nitrogen and its substituent (R) is a logical point for disconnection. This bond is typically formed late in the synthesis via N-alkylation or reductive amination. This disconnection leads back to the intermediate (4-fluorophenyl)(piperidin-4-yl)methanol.

C-C Bond Disconnection (at the alcohol): The C-C bond formed during the creation of the alcohol (if it's tertiary) or the reduction of the ketone can be disconnected. In the case of a secondary alcohol, the retrosynthetic step is the oxidation of the alcohol back to the ketone. This leads to the precursor, N-substituted this compound.

Combining these steps leads back to the core starting material, this compound, and the separate fragment required for the N-substitution (e.g., an alkyl halide R-X).

A further retrosynthetic step involves the disconnection of the this compound scaffold itself. The most common synthesis of this scaffold involves a Friedel-Crafts acylation. This disconnects the bond between the carbonyl carbon and the piperidine ring, leading to two simpler precursors: fluorobenzene and isonipecotic acid (piperidine-4-carboxylic acid) or a derivative thereof.

This systematic analysis allows chemists to devise a logical and efficient forward synthesis, starting from simple precursors and building up the complexity of the target molecule step-by-step.

Advanced Spectroscopic and Analytical Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(4-Fluorobenzoyl)piperidine (B1333394). By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of this compound displays characteristic signals for both the piperidine (B6355638) ring and the 4-fluorobenzoyl group. The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing effects of the carbonyl group and the fluorine atom. The protons on the piperidine ring are observed in the upfield region, with their chemical shifts and multiplicities providing information about their position relative to the nitrogen atom and the benzoyl substituent. For instance, the proton at the C4 position, being adjacent to the carbonyl group, is expected to be shifted further downfield compared to the other piperidine protons.

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to F) | ~7.10-7.25 | Multiplet |

| Aromatic CH (ortho to C=O) | ~7.85-8.00 | Multiplet |

| Piperidine CH (C4) | ~3.50-3.70 | Multiplet |

| Piperidine CH₂ (C2, C6) | ~3.00-3.20 | Multiplet |

| Piperidine CH₂ (C3, C5) | ~1.80-2.00 | Multiplet |

| Piperidine NH | ~1.60-1.80 | Broad Singlet |

| Note: Exact chemical shifts and multiplicities can vary depending on the solvent and whether the compound is in its free base or salt form (e.g., hydrochloride). chemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically above 190 ppm. The aromatic carbons show signals in the 115-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF), resulting in a doublet. The aliphatic carbons of the piperidine ring resonate in the upfield region (typically 25-50 ppm).

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >190 |

| Aromatic C-F | ~165 (doublet, ¹JCF) |

| Aromatic C (ipso to C=O) | ~133 |

| Aromatic CH (ortho to C=O) | ~131 (doublet) |

| Aromatic CH (ortho to F) | ~116 (doublet) |

| Piperidine CH (C4) | ~45 |

| Piperidine CH₂ (C2, C6) | ~43 |

| Piperidine CH₂ (C3, C5) | ~29 |

| Note: Chemical shifts are approximate and depend on experimental conditions. chemicalbook.com |

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) is a highly specific and sensitive technique for characterizing this compound. Since ¹⁹F has a nuclear spin of ½ and a natural abundance of 100%, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal corresponding to the one fluorine atom on the phenyl ring. The precise chemical shift of this signal is sensitive to the electronic environment, confirming the fluoro-aromatic nature of the moiety. This technique is particularly valuable for purity assessment and for studying interactions with other molecules, as any change in the fluorine's environment would result in a shift in its resonance signal. mdpi.comnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. ipb.pt

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, it would show correlations between the protons on C2/C6 and C3/C5 of the piperidine ring, and between the C3/C5 protons and the C4 proton, confirming the ring structure.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the piperidine and fluorophenyl rings.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the ipso-carbons of the phenyl ring) and for connecting the different fragments of the molecule. For example, HMBC would show correlations between the carbonyl carbon and the protons on C4 of the piperidine ring as well as the aromatic protons ortho to the carbonyl group, thus confirming the link between the piperidine and 4-fluorobenzoyl moieties. rsc.org

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis. nih.govscielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₄FNO, the theoretical exact mass can be calculated with high precision. Experimental measurement of the molecular ion's mass using HRMS and comparison with the calculated value can confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone of modern chemical analysis for verifying the identity of newly synthesized compounds. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO | Computed |

| Calculated Exact Mass | 207.105942232 Da | Computed nih.gov |

| Monoisotopic Mass | 207.105942232 Da | Computed nih.gov |

This exact mass measurement is a critical piece of data for the unequivocal identification of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in pharmaceutical analysis for the simultaneous separation, identification, and quantification of compounds within a mixture. scispace.com This technique is extensively utilized for the purity assessment of this compound, enabling the detection and characterization of process-related impurities and potential degradants.

In a typical LC-MS analysis, a high-performance liquid chromatography (HPLC) system separates the target compound from any impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information.

For this compound (molar mass: 207.24 g/mol ), the mass spectrometer can confirm the presence of the protonated molecule [M+H]⁺ at an m/z of approximately 208.11. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound and helping to elucidate the structures of unknown impurities. LC-MS methods are validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results for routine quality control.

Table 1: Illustrative LC-MS Parameters for Purity Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detector | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z ≈ 208.11 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique, particularly suited for the analysis of volatile and thermally stable compounds. It is highly effective for identifying and quantifying residual starting materials, intermediates, or by-products in the synthesis of this compound that are amenable to vaporization without decomposition.

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern induced by electron ionization (EI). This fragmentation pattern is highly reproducible and can be compared against spectral libraries (e.g., NIST) for confident compound identification.

For this compound, GC-MS can identify related compounds such as unreacted piperidine or 4-fluorobenzonitrile. The fragmentation of the piperidine ring and the benzoyl moiety produces a characteristic mass spectrum that allows for unambiguous identification. The technique's high resolution and sensitivity are crucial for detecting trace-level impurities that might affect the quality of the final product.

Table 2: Potential Related Compounds Identifiable by GC-MS

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Piperidine | C₅H₁₁N | 85.15 | Starting Material |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | Starting Material |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Potential Impurity |

| 1,4-Dibenzoylpiperidine | C₁₉H₁₉NO₂ | 293.36 | Potential By-product |

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. The carbonyl group (C=O) of the ketone is expected to show a strong absorption band in the region of 1670-1690 cm⁻¹. The C-N stretching of the piperidine ring would appear in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations from the fluorophenyl ring would be observed around 1600 cm⁻¹ and 1475 cm⁻¹. The C-F bond would exhibit a strong absorption in the 1250-1000 cm⁻¹ region, often overlapping with other signals. Finally, C-H stretching vibrations from both the aliphatic piperidine ring and the aromatic ring would be visible in the 2800-3100 cm⁻¹ range.

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which are weak or silent in the IR spectrum, give strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to produce a strong Raman signal. The C=O stretch is also typically Raman-active. The aliphatic C-H stretching and bending modes of the piperidine ring would also be observable. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be made, leading to a confident confirmation of the molecular structure. nih.govresearchgate.net

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Activity (FT-Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 2950-2850 | Strong |

| Ketone C=O | Stretching | 1690-1670 | Medium-Strong |

| Aromatic C=C | Stretching | ~1600, ~1475 | Strong |

| Piperidine C-N | Stretching | 1250-1020 | Weak |

| Aryl C-F | Stretching | 1250-1100 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about molecular geometry, including bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its solid-state conformation and intermolecular interactions.

The analysis would reveal the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the orientation of the 4-fluorobenzoyl substituent relative to the piperidine ring (axial vs. equatorial), and the planarity of the aromatic ring. Furthermore, it would detail the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. This information is invaluable for understanding the physicochemical properties of the solid material, such as its melting point, solubility, and stability. While a specific crystal structure for the parent compound is not publicly detailed, analyses of similar piperidine derivatives provide expected parameters. researchgate.net

Table 4: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 15.789 |

| β (°) | 98.45 |

| Volume (ų) | 1809.5 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative and based on typical values for similar organic molecules.

Chromatographic Techniques for Separation and Quantification

Beyond its coupling with mass spectrometry, chromatography itself, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, is a fundamental technique for the separation and quantification of this compound. HPLC is the most widely used analytical tool in the pharmaceutical industry for quality control, stability testing, and assay determination due to its high resolution, sensitivity, and reproducibility.

A reversed-phase HPLC method is typically developed for the analysis of moderately polar compounds like this compound. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol). The compound is separated from its impurities based on their relative hydrophobicity. Quantification is achieved by integrating the peak area of the analyte from the chromatogram and comparing it to a calibration curve generated from reference standards of known concentrations. The fluorobenzoyl moiety contains a chromophore that allows for sensitive detection using a UV-Vis spectrophotometric detector, typically set at a wavelength where the analyte exhibits maximum absorbance (λmax). epa.govresearchgate.net

Table 5: Typical HPLC Conditions for Quantification

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Metabolite Identification Methodologies (Focus on Analytical Techniques)

The elucidation of metabolic pathways involves the detection and structural characterization of metabolites formed in biological systems. This process relies heavily on the separation of complex biological samples followed by sensitive and specific detection.

Chromatographic-Mass Spectrometric Profiling for Metabolite Detection

The coupling of chromatographic separation techniques with mass spectrometry (MS) is a powerful and widely adopted approach for metabolite profiling. ijpras.comnih.gov This hybrid technique allows for the physical separation of metabolites from a complex biological matrix (e.g., plasma, urine, or microsomal incubations) before their introduction into the mass spectrometer for detection and structural analysis. nih.gov

Liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UPLC), is frequently paired with high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers. ijpras.comkib.ac.cnmdpi.com HRMS provides highly accurate mass measurements (typically with less than 5 ppm deviation), which facilitates the determination of the elemental composition of metabolites. ijpras.comthermofisher.comnih.gov This level of accuracy is crucial for distinguishing metabolite ions from the vast number of endogenous components present in biological samples. ijpras.com

Tandem mass spectrometry (MS/MS) is another critical tool in this workflow. nih.govscielo.brresearchgate.net In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint, providing valuable information to pinpoint the site of metabolic modification. kib.ac.cnnih.govrhhz.net Common fragmentation pathways for piperidine-containing compounds can involve neutral loss of molecules like water or cleavage of side chains. nih.gov For instance, in the analysis of fentanyl analogs, which also contain a piperidine ring, hydroxylation on the piperidine ring was a noted biotransformation. mdpi.com

Studies on structurally related compounds offer insights into the potential metabolic fate of this compound. For example, the piperidine ring is a known site for metabolic reactions, including iminium ion formation, which can be further oxidized. mdpi.com Research on tepotinib, which contains a piperidine ring, identified hydroxylation of this ring as a metabolic pathway. mdpi.com Similarly, studies on other piperidine alkaloids using ESI-MS/MS have been instrumental in proposing fragmentation mechanisms and characterizing their structures. nih.govscielo.brresearchgate.net The presence of the fluorine atom on the benzoyl group can also influence metabolism, potentially making the C-F bond susceptible to cleavage by metabolizing enzymes under certain physiological conditions. nih.govhyphadiscovery.com

Data processing for metabolite identification involves comparing the mass spectra of the parent compound with those detected in the post-exposure biological sample. Common metabolic transformations, such as oxidation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da), result in predictable mass shifts from the parent drug. Specialized data mining techniques, such as mass defect filtering and background subtraction, are employed to systematically search for these drug-related components within the complex datasets generated by LC-HRMS analysis. nih.gov

| Technique | Principle | Application in Metabolite ID |

|---|---|---|

| LC-MS/MS | Liquid chromatography separates metabolites, which are then ionized and fragmented in a tandem mass spectrometer. | Provides structural information from fragmentation patterns to identify modification sites. ijpras.comnih.gov |

| UPLC-Q-TOF MS | Ultra-high-performance LC offers rapid, high-resolution separation, coupled with a Q-TOF analyzer for high mass accuracy and MS/MS capabilities. | Accurate mass measurement for elemental composition determination and structural elucidation. ijpras.com |

| LC-Orbitrap MS | LC coupled to an Orbitrap mass analyzer, which provides very high resolution and mass accuracy. | Confidently annotates metabolites in complex matrices and distinguishes between isobaric compounds. mdpi.comthermofisher.com |

| GC-MS | Gas chromatography separates volatile and thermally stable compounds prior to ionization and mass analysis. Often requires derivatization for non-volatile metabolites. | Effective for identifying specific classes of metabolites, particularly after derivatization to increase volatility. nih.govmdpi.com |

Stable Isotope Tracing Techniques for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a drug and provides an unambiguous method for identifying drug-related material in complex biological matrices. nih.govnih.govnih.gov This approach, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), involves synthesizing the drug of interest with one or more atoms replaced by a heavy stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.govresearchgate.netmetsol.com These non-radioactive isotopes are chemically identical to their more common lighter counterparts but are heavier, allowing them to be distinguished by a mass spectrometer. metsol.com

When a mixture of the labeled (heavy) and unlabeled (light) parent compound is administered, all subsequent metabolites will appear in the mass spectrometer as unique doublet peaks separated by a mass difference corresponding to the number of incorporated isotopes. nih.gov For example, if two ¹³C atoms are incorporated into the this compound molecule, the parent drug and all its metabolites will exhibit a characteristic pair of peaks separated by 2 Da. This signature "mass doublet" allows for the rapid and confident identification of drug-related ions against the complex background of endogenous molecules. nih.gov

This methodology is particularly advantageous for:

Distinguishing Drug Metabolites from Endogenous Background: The unique isotopic signature makes it straightforward to filter the data and selectively identify all drug-related compounds. nih.gov

Elucidating Metabolic Pathways: By strategically placing the isotopic label on a specific part of the molecule (e.g., on the piperidine ring vs. the benzoyl group), researchers can determine which part of the molecule is retained or lost during biotransformation. This provides direct evidence for specific metabolic reactions like N-dealkylation or amide hydrolysis.

Characterizing Novel or Unexpected Pathways: SIRM can reveal unexpected metabolic pathways by highlighting all molecules derived from the parent drug, not just those predicted by common biotransformation reactions. nih.govnih.gov

Quantifying Metabolic Flux: The technique can be used to determine the fraction of a drug that is converted to a specific metabolite, providing quantitative insights into the importance of different metabolic routes. nih.gov A study on a piperidine hydrochloride derivative successfully used this approach to determine that the compound was near-completely absorbed and predominantly metabolized via N-despropylation. nih.gov

The combination of stable isotope labeling with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful platform for gaining a deep understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like this compound. nih.govnih.govnih.gov

| Isotope | Typical Use | Information Gained |

|---|---|---|

| Carbon-13 (¹³C) | Incorporated into the carbon backbone of the molecule. | Traces the core structure through metabolic transformations. Helps in identifying metabolites where the carbon skeleton is modified. researchgate.net |

| Deuterium (²H) | Replaces hydrogen atoms at specific sites. | Can be used to probe for specific metabolic reactions like hydroxylation at the labeled site (kinetic isotope effect). |

| Nitrogen-15 (¹⁵N) | Replaces the nitrogen atom in the piperidine ring. | Confirms that the piperidine ring is intact in a given metabolite. Loss of the ¹⁵N signature would indicate ring-opening or cleavage. metsol.com |

| ¹³C/¹⁵N Dual Label | Incorporates both heavy isotopes into the molecule. | Provides a more complex and unique isotopic signature for enhanced detection confidence in highly complex biological systems. researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to investigate the electronic and structural properties of piperidine (B6355638) derivatives. researchgate.netresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-(4-Fluorobenzoyl)piperidine (B1333394), a process known as geometry optimization. Using functional hybrids like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or 6-31G(d,p)), researchers can compute the molecule's minimum energy conformation. researchgate.netnih.gov The resulting optimized geometrical parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netconicet.gov.ar

For instance, in a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations accurately predicted a chair conformation for the piperidine ring with equatorial orientations for the substituent groups, which was in agreement with the experimental X-ray diffraction data. researchgate.net Such analyses confirm that the piperidine ring in these structures is not planar and adopts a stable, low-energy chair form.

The electronic structure analysis also involves mapping the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is a valuable tool for visualizing electrophilic and nucleophilic sites, thereby predicting regions of chemical reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters (DFT) This table presents typical data obtained from DFT geometry optimization for a molecule like this compound, based on analyses of similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-F | ~1.35 Å | |

| N-C (piperidine) | ~1.47 Å | |

| Bond Angle | O=C-C (benzoyl) | ~120.5° |

| C-N-C (piperidine) | ~111.0° | |

| Dihedral Angle | Phenyl-C=O-Piperidine | Varies with conformation |

Theoretical vibrational frequencies for this compound can be calculated using DFT. These computations predict the positions of absorption bands in infrared (IR) and Raman spectra. mdpi.com The results are crucial for assigning specific vibrational modes to the experimentally observed spectral peaks. researchgate.net

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve the correlation, these theoretical values are often multiplied by a scaling factor. mdpi.com This combined experimental and theoretical approach allows for a confident assignment of complex vibrational spectra, identifying characteristic stretches, bends, and torsions associated with functional groups like the carbonyl (C=O), the C-F bond, and the piperidine ring. rsc.org

Table 2: Correlation of Key Vibrational Frequencies This table illustrates how calculated vibrational frequencies are correlated with experimental data for key functional groups present in the title compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Stretching | C=O | ~1700-1750 | ~1670-1700 |

| Stretching | C-F | ~1250-1300 | ~1220-1260 |

| Stretching | N-H (piperidine) | ~3400-3450 | ~3300-3350 |

| C-H Aromatic | Phenyl Ring | ~3050-3100 | ~3030-3080 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other quantum chemical descriptors like electronegativity, chemical potential, and hardness. conicet.gov.ar Analysis of related fluorophenyl-substituted piperidinones has shown that these molecules possess a significant HOMO-LUMO gap, indicating good kinetic stability. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Properties This table shows typical FMO data derived from DFT calculations for compounds structurally similar to this compound.

| Property | Symbol | Typical Calculated Value |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.0 to -7.0 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 eV |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other entities.

The piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric strain. ias.ac.in Computational studies on fluorinated piperidines have explored the conformational preferences of substituents on the ring. d-nb.inforesearchgate.net The orientation of the fluorine atom and other groups (axial vs. equatorial) is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net

For 4-substituted piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance. However, in fluorinated piperidines, unusual axial preferences can be observed due to stabilizing effects like charge-dipole interactions and hyperconjugation. d-nb.inforesearchgate.net Computational analysis helps to determine the relative energies of different conformers, predicting the most stable arrangement in various environments (gas phase vs. solution). nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nanobioletters.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

In a typical docking simulation, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target receptor would be explored. The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov The analysis of the best-docked poses reveals key non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. nanobioletters.com Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com

Table 4: Representative Molecular Docking Output This table provides an example of the kind of data generated from a molecular docking simulation of a ligand like this compound with a hypothetical protein target.

| Parameter | Description | Example Value/Result |

| Binding Affinity | Estimated free energy of binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | TYR 120, SER 215, PHE 330 |

| Hydrogen Bonds | Specific hydrogen bond interactions formed. | N-H (piperidine) with SER 215; C=O with TYR 120 |

| Hydrophobic Interactions | Interactions with non-polar residues. | Fluorophenyl ring with PHE 330 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, offering insights into its dynamic behavior, conformational stability, and the probabilities of adopting different spatial arrangements.

For piperidine-containing molecules, MD simulations are crucial for understanding the puckering of the six-membered ring and the orientation of its substituents. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. rsc.orgnih.gov However, two distinct chair conformers are possible, differing in whether the nitrogen-bound hydrogen is in an axial or equatorial position, a dynamic process known as nitrogen inversion. rsc.org Furthermore, the connection to the 4-fluorobenzoyl group introduces additional rotational freedom around the C-C single bond linking the two rings.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. rsc.org By simulating the molecule in an aqueous environment, these studies can also reveal how solvent interactions influence conformational preferences. For instance, simulations can elucidate the stability of ligand-protein complexes, showing how the piperidine derivative maintains its bioactive conformation within a receptor's binding pocket. nih.govresearchgate.net Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to quantify the stability of the molecule and the flexibility of its different regions, respectively. researchgate.net This information is vital for understanding how the molecule's shape and flexibility contribute to its biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in modern drug discovery, allowing for the prediction of the activity of novel molecules before their synthesis, thereby saving time and resources. nih.gov For analogs of this compound, QSAR studies are instrumental in identifying the key molecular properties that dictate their therapeutic efficacy and potential toxicity. nih.gov

This interactive table summarizes various QSAR models developed for piperidine-containing compounds, showcasing the diversity of descriptors and predicted biological endpoints.

The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. nih.gov For an analog series of this compound, this involves synthesizing or curating a set of derivatives with systematic modifications, such as altering substituents on the phenyl ring or the piperidine nitrogen.

Once the dataset is compiled, molecular descriptors are calculated for each compound. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics. nih.govresearchgate.net A wide array of descriptor types can be employed, including topological, thermodynamic, spatial, and electronic indices. nih.gov

Statistical methods are then used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net The final step is rigorous validation of the model using both internal (e.g., cross-validation) and external test sets to ensure its stability and predictive power for new, untested compounds. nih.gov

A primary benefit of QSAR modeling is the identification of specific molecular features that are either beneficial or detrimental to biological activity. For piperidine-based compounds, studies have revealed several critical descriptors:

Hydrophobicity and Lipophilicity (logP): This descriptor often plays a crucial role, influencing how well a compound can cross cell membranes to reach its target. researchgate.net

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the partial negative surface area or the heat of formation, have been shown to be significant. nih.gov The electronegativity of the fluorine atom in the 4-fluorobenzoyl moiety, for example, alters the electronic properties of the molecule, which can influence its interactions with biological targets.

Steric and 3D Properties: The size and shape of the molecule are critical for fitting into a receptor's binding site. Descriptors like the area of the molecular shadow in different planes can quantify these steric effects. nih.gov

Hydrogen Bonding Potential: The capacity to act as a hydrogen bond donor or acceptor is a key determinant of binding affinity. researchgate.net

By analyzing the QSAR equation, researchers can determine the relative importance of these descriptors and use this knowledge to guide the design of new analogs with enhanced activity.

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific biological target. nih.govresearchgate.net The this compound fragment itself is considered a critical pharmacophore for certain targets, such as the serotonin (B10506) 5-HT2A receptor. nih.gov

Pharmacophore models are developed either from the 3D structure of the ligand-receptor complex (structure-based) or by superimposing a set of active molecules and extracting their common chemical features (ligand-based). researchgate.net For this compound derivatives, which often target G-protein coupled receptors like serotonin and dopamine (B1211576) receptors, pharmacophore models typically include key features such as:

Aromatic Rings (R): The fluorophenyl group provides a crucial aromatic feature, often involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor pocket. nih.govnih.gov

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the benzoyl group is a prominent hydrogen bond acceptor. researchgate.net

Positive Ionizable Center (P): The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a positive ionizable center that can engage in a critical ionic bond or salt bridge with an acidic residue (e.g., Aspartic Acid) in the receptor. nih.govnih.gov

Hydrophobic Features (H): The aliphatic carbon atoms of the piperidine ring and the aromatic ring contribute to hydrophobic interactions that stabilize the ligand in the binding pocket. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the required features, potentially leading to the discovery of new hits with the desired biological activity. nih.gov

Investigation of Intermolecular Interactions

The biological effect of this compound and its analogs is governed by the specific non-covalent interactions they form within the binding site of their target protein. Computational techniques like molecular docking and analysis of MD simulation trajectories are used to visualize and quantify these critical interactions.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions that are crucial for binding specificity. For piperidine derivatives, the protonated nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net Docking studies of similar ligands into serotonin and sigma receptors consistently show the formation of key hydrogen bonds with polar amino acid residues. nih.govacs.org

Hydrophobic Interactions: These interactions are major contributors to binding affinity. researchgate.net The fluorophenyl ring and the carbon skeleton of the piperidine ring are hydrophobic and preferentially interact with nonpolar regions of the binding site, often involving residues like Phenylalanine, Tryptophan, and Leucine. nih.govnih.gov

Electrostatic Interactions: The most significant electrostatic interaction for this class of compounds is often the ionic bond (or salt bridge) between the positively charged piperidine nitrogen and a negatively charged aspartic acid residue, which is a common feature in aminergic receptors. nih.gov The electron-withdrawing fluorine atom also modulates the electrostatic potential of the phenyl ring, influencing interactions with the protein. Furthermore, π-cation interactions between the protonated nitrogen and aromatic residues can further stabilize the complex. nih.gov

A detailed understanding of this network of intermolecular interactions provides a structural basis for the observed activity and selectivity, enabling chemists to design modifications that enhance favorable contacts and disrupt unfavorable ones, leading to more potent and selective drug candidates.

Role in Contemporary Chemical Design and Development

Application as a Privileged Scaffold in Ligand Design and Optimization

The 4-(4-Fluorobenzoyl)piperidine (B1333394) motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework capable of binding to a diverse range of biological targets. columbia.eduresearchgate.net This characteristic makes it a highly valuable starting point for the design and optimization of new ligands. The benzoylpiperidine fragment is metabolically stable and its presence is noted in a wide array of bioactive small molecules, including those with antipsychotic, anti-cancer, and neuroprotective properties. nih.gov

The piperidine (B6355638) ring within the structure is a six-membered heterocycle that is a common feature in many pharmaceuticals. mdpi.com The 4-(p-fluorobenzoyl)piperidine fragment, specifically, is crucial for the anchoring or proper orientation of ligands at certain receptors, such as the serotonin (B10506) 5-HT2A receptor. nih.gov Its structural rigidity and predictable geometry make it an attractive component for chemists aiming to design molecules with high specificity and affinity for their intended biological targets.

Strategic Use in Pharmaceutical Intermediate Synthesis

This compound is a key building block in the synthesis of numerous pharmaceuticals. chemimpex.com It serves as a critical intermediate in the development of drugs targeting a variety of conditions. Its hydrochloride salt is particularly noted for its stability and solubility, which simplifies its integration into complex synthetic pathways. chemimpex.com

Notable therapeutic areas where this intermediate is employed include:

Analgesics and Anti-inflammatory Agents: The compound's fluorobenzoyl group enhances its reactivity, making it a suitable precursor for novel pain-relieving and anti-inflammatory drugs. chemimpex.com

Antipsychotics: The benzoylpiperidine framework is frequently utilized in the development of new antipsychotic drugs that target dopaminergic and serotoninergic systems. nih.gov

Cardiovascular Agents: It is used in the preparation of antiarrhythmics and antagonists for α1-adrenoceptors and S2-receptors, which are relevant for treating circulatory diseases.

Contribution to Structure-Activity Relationship (SAR) Investigations in Drug Discovery Research

The this compound structure is extensively used in structure-activity relationship (SAR) studies, which are fundamental to optimizing the efficacy and safety of new drug candidates. chemimpex.com By systematically modifying different parts of the molecule, researchers can elucidate which structural features are essential for biological activity.

For instance, in the development of inhibitors for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), a series of N-benzyl piperidines derived from a related scaffold were synthesized. nih.gov These studies revealed that substituents on the N-benzyl side chain significantly influenced affinity and selectivity for these transporters. nih.gov Similarly, SAR studies on rigid analogues of piperidine-based compounds led to the discovery of potent acetylcholinesterase (AChE) inhibitors, such as Donepezil, which is used in the treatment of Alzheimer's disease. nih.gov These investigations help in understanding how molecular structure relates to biological function, a core principle of drug design. drugdesign.org

| Compound Series | Target | Key SAR Finding | Reference |

| N-benzyl piperidines | DAT, SERT, NET | Substituents on the N-benzyl ring altered transporter affinity and selectivity. | nih.gov |

| Indanone derivatives | Acetylcholinesterase (AChE) | Replacement of a 2-isoindoline moiety with an indanone moiety maintained high inhibitory potency. | nih.gov |

| 4-Anilinoquinazolines | EGF-R Kinase | Substitutions on the anilino group created favorable interactions with the ATP binding domain. | drugdesign.org |

Exploration of Bioisosteric Replacements Centered on the this compound Motif

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's pharmacological profile by substituting one functional group with another that has similar physical or chemical properties. nih.gov The piperidine ring in the this compound motif is a frequent target for such modifications. researchgate.net The piperidine heterocycle itself is sometimes considered a potential bioisostere of the piperazine ring. nih.govnih.gov

The goal of these replacements is often to improve properties such as metabolic stability, potency, or selectivity, or to reduce toxicity. baranlab.org For example, replacing a piperidine with a more rigid structure like a tropane has been shown to improve stability against metabolism in rat and human microsomes. researchgate.net Other saturated bioisosteres for aromatic rings, such as bicyclo[1.1.1]pentane and cubane, have also been explored to fine-tune the physicochemical properties of drug candidates. enamine.net

Development of Chemical Probes for Receptor Binding Studies

Chemical probes are essential tools for studying the function and localization of biological targets like receptors. chemicalprobes.org Derivatives of piperidine-containing scaffolds are often used to create these probes. By attaching a fluorescent tag to a ligand with high affinity for a specific receptor, scientists can visualize the receptor's location and behavior in cells and tissues using techniques like confocal microscopy. nih.gov

For example, indole derivatives bearing a spiro[isobenzofuran-1,4′-piperidine] portion have been functionalized with various fluorescent tags to create high-affinity probes for sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease. nih.gov Similarly, fluorescently-labeled ligands based on piperidine-containing opioid antagonists have been developed to study µ-opioid receptor pharmacology and to be used in fluorescence-based binding assays. researchgate.net

Involvement in Agrochemical Intermediate Synthesis and Crop Protection Agent Development

Beyond pharmaceuticals, this compound and related structures serve as important intermediates in the agrochemical industry. chemimpex.com These compounds are used in the synthesis of crop protection agents, such as pesticides and fungicides. chemimpex.comresearchgate.net The structural motifs found to be effective in pharmaceuticals can sometimes be adapted to modulate biological activity in pests or plant pathogens. For instance, 2,6-Difluorobenzamide, a related benzoyl derivative, is an intermediate for fluorobenzoyl urea pesticides, which include various insecticides and acaricides. echemi.com The synthesis of the fungicide boscalid also involves an intermediate, 2-(4'-chlorophenyl)aniline, which shares the feature of a halogenated phenyl group connected to another ring system. patsnap.com

Applications in Advanced Material Science and Polymer Chemistry

The utility of this compound extends to the field of material science. The compound and its derivatives find applications in the creation of novel materials, particularly in the development of polymers with enhanced properties for various industrial uses. chemimpex.com The incorporation of such specific chemical structures can influence the thermal, mechanical, and electronic properties of the resulting polymers, opening avenues for the design of advanced materials with tailored functionalities.

Future Research Trajectories and Innovations

Integration of Advanced Synthetic Technologies

The synthesis of 4-(4-fluorobenzoyl)piperidine (B1333394) and its derivatives is poised for significant advancement through the adoption of modern synthetic technologies. These innovations promise greater efficiency, scalability, and precision in manufacturing processes.

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs). drreddys.commdpi.com This technology utilizes a system of pumps and reactors to perform chemical reactions in a continuous, flowing stream. nih.gov For a molecule like this compound, which is a key intermediate, flow chemistry offers substantial advantages for scalable production.

Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety profiles, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.com The high surface-area-to-volume ratio in microreactors allows for rapid temperature modulation, minimizing the formation of impurities. almacgroup.com Furthermore, flow systems can be automated for on-demand synthesis, reducing manual intervention and improving reproducibility. nih.gov By integrating multiple reaction and purification steps into a single, seamless process, continuous flow synthesis can significantly shorten production times and lower manufacturing costs for 4-acylpiperidine derivatives. drreddys.com

| Parameter | Batch Processing | Continuous Flow Synthesis |